N1'-(3,4-DICHLOROPHENYL)-[1,4'-BIPIPERIDINE]-1',4'-DICARBOXAMIDE
Overview
Description
N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE is a complex organic compound characterized by the presence of a bipiperidine structure with dichlorophenyl and dicarboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,4-dichlorophenylamine with a bipiperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dichlorophenyl)-3,4-dichlorobenzamide
- 1’-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4’-bipiperidine-4’-carboxamide
Uniqueness
N1’-(3,4-DICHLOROPHENYL)-[1,4’-BIPIPERIDINE]-1’,4’-DICARBOXAMIDE is unique due to its specific bipiperidine structure and the presence of both dichlorophenyl and dicarboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-(3,4-dichlorophenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N4O2/c19-14-5-4-13(12-15(14)20)22-17(26)23-10-6-18(7-11-23,16(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSVZMREFMYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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